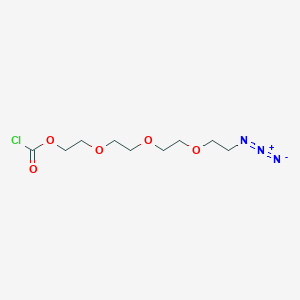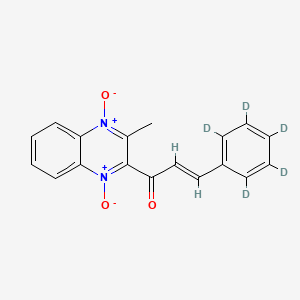
Quinocetone-D5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinocetone-D5 is a deuterium-labeled derivative of Quinocetone, a potent synthetic antimicrobial agent. Quinocetone is widely used in food-producing animals to improve feed efficiency and control dysentery. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .
準備方法
Synthetic Routes and Reaction Conditions: Quinocetone-D5 can be synthesized through a multi-step process involving the introduction of deuterium atoms into the Quinocetone molecule. The general synthetic route includes:
Starting Material: The synthesis begins with the commercially available Quinocetone.
Deuterium Exchange: The hydrogen atoms in Quinocetone are replaced with deuterium atoms using deuterated reagents under specific reaction conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yields and cost-effectiveness. The process includes:
Bulk Synthesis: Large quantities of Quinocetone are subjected to deuterium exchange reactions.
Optimization: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum efficiency.
Quality Control: The final product undergoes rigorous quality control to ensure the desired deuterium labeling and purity.
化学反応の分析
Types of Reactions: Quinocetone-D5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoxaline derivatives.
Reduction: It can be reduced to form deuterated quinoxaline-1,4-dioxide derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products:
Oxidation Products: Deuterated quinoxaline derivatives.
Reduction Products: Deuterated quinoxaline-1,4-dioxide derivatives.
Substitution Products: Various deuterated substituted quinoxaline derivatives.
科学的研究の応用
Quinocetone-D5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving reaction mechanisms and metabolic pathways.
Biology: Employed in studies to understand the biological effects and metabolic fate of Quinocetone.
Medicine: Used in pharmacokinetic studies to track the distribution and elimination of Quinocetone in the body.
Industry: Applied in the development of new antimicrobial agents and feed additives
作用機序
Quinocetone-D5 exerts its effects through several mechanisms:
Antimicrobial Action: It inhibits bacterial DNA synthesis by binding to bacterial enzymes.
Oxidative Stress: this compound induces oxidative stress in cells, leading to the generation of reactive oxygen species.
Apoptosis: It triggers apoptosis in cells by activating mitochondrial pathways and inducing DNA damage
類似化合物との比較
Quinocetone-D5 is unique compared to other similar compounds due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:
Carbadox: Another quinoxaline derivative used as an antimicrobial agent.
Olaquindox: A quinoxaline derivative with similar antimicrobial properties.
Mequindox: A newer quinoxaline derivative with enhanced antimicrobial activity
This compound stands out due to its specific labeling, making it a valuable tool in scientific research for studying metabolic pathways and pharmacokinetics.
特性
分子式 |
C18H14N2O3 |
|---|---|
分子量 |
311.3 g/mol |
IUPAC名 |
(E)-1-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H14N2O3/c1-13-18(17(21)12-11-14-7-3-2-4-8-14)20(23)16-10-6-5-9-15(16)19(13)22/h2-12H,1H3/b12-11+/i2D,3D,4D,7D,8D |
InChIキー |
IOKWXGMNRWVQHX-XEDLNDPXSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C/C(=O)C2=[N+](C3=CC=CC=C3[N+](=C2C)[O-])[O-])[2H])[2H] |
正規SMILES |
CC1=[N+](C2=CC=CC=C2[N+](=C1C(=O)C=CC3=CC=CC=C3)[O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


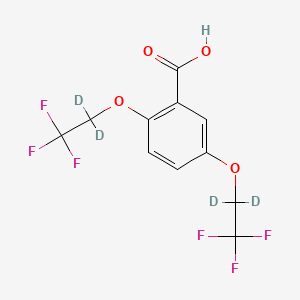
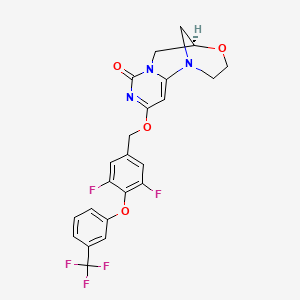
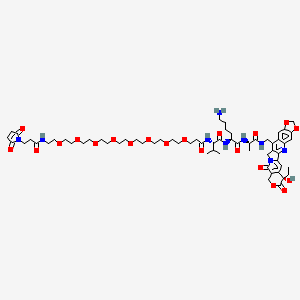
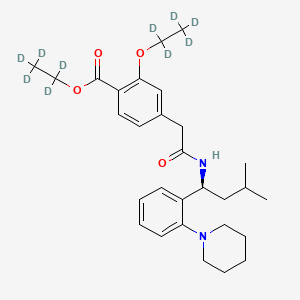

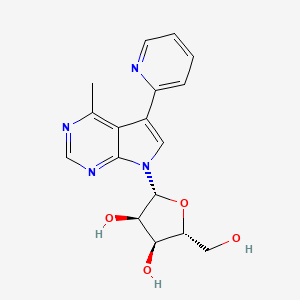
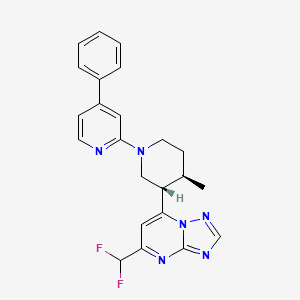
![N-[5-(hydroxycarbamoyl)-2-methoxyphenyl]dibenzofuran-4-carboxamide](/img/structure/B15143963.png)
![Methyl 4-[4-morpholin-4-yl-6-[4-(trideuteriomethoxycarbonylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B15143965.png)
